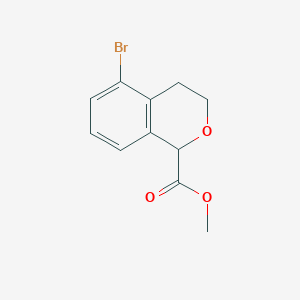
methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound belonging to the class of isochromenes. Isochromenes are bicyclic structures containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5th position and a carboxylate ester group at the 1st position of the isochromene ring makes this compound unique. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of a precursor isochromene compound followed by esterification. One common method involves the following steps:
Bromination: The precursor compound, 3,4-dihydro-1H-isochromene-1-carboxylic acid, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-3,4-dihydro-1H-isochromene-1-carboxylate.
Oxidation: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid.
Reduction: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
Applications De Recherche Scientifique
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10H,5-6H2,1H3 |
Clé InChI |
CINYPUUJTPPQGX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=C(CCO1)C(=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














